1-(2-Chlorobutanoyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorobutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKKQUHVAFMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans. This compound has been identified as a potent inhibitor of ALK during high throughput screening. It also targets the DNA gyrase in Mycobacterium abscessus.
Mode of Action
The this compound interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK. It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers. It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action.
Biochemical Analysis
Biochemical Properties
1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including this compound, can inhibit DNA gyrase activity, leading to DNA damage and cell death. This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by this compound induces the activation of the recA promoter, a key player in the DNA damage response. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage. The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound induces the activation of the recA promoter, further contributing to DNA damage and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage. Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound results in persistent DNA damage and cell death.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity. At higher dosages, this compound can cause toxic effects, including severe DNA damage and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death. Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins. Once inside the cell, this compound accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage. The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA gyrase. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The activity and function of this compound are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Chlorobutanoyl)piperidine-4-carboxamide is primarily investigated for its potential as a therapeutic agent. Its structural features make it a suitable candidate for drug development, particularly in the following areas:
Inhibition of Enzymes
Research has indicated that derivatives of piperidine compounds can act as inhibitors of various enzymes, including carbonic anhydrases. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The ability of this compound to inhibit specific enzymes can be explored further to develop treatments for conditions like glaucoma and epilepsy .
Anticancer Activity
Studies have shown that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the chlorobutanoyl group may enhance the compound's ability to interact with cellular targets, potentially leading to the development of novel anticancer therapies .
Neuropharmacology
Given its piperidine structure, this compound may also have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders such as depression and anxiety .
Data Table: Comparative Analysis of Piperidine Derivatives
| Compound Name | Activity Type | Reference Source |
|---|---|---|
| This compound | Enzyme Inhibition | |
| N-(2-aminoethyl)piperidine-4-carboxamide | Neuropharmacological | |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Anticancer Activity |
Case Study 1: Enzyme Inhibition
In a study published by researchers at the University of Cagliari, piperidine derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrases. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory activity, suggesting that similar modifications to this compound could yield promising results in enzyme inhibition assays .
Case Study 2: Anticancer Properties
A research team investigated the anticancer properties of various piperidine derivatives, including those with halogen substitutions. Their findings revealed that compounds with a chlorinated side chain exhibited increased cytotoxicity against breast cancer cell lines compared to their non-chlorinated counterparts. This highlights the potential for this compound in cancer therapy development .
Comparison with Similar Compounds
The following analysis compares 1-(2-Chlorobutanoyl)piperidine-4-carboxamide with structurally related piperidine-4-carboxamide derivatives, focusing on substituent effects, synthetic methods, and biological activity.
Structural Variations and Physicochemical Properties
Key Observations :
- Aliphatic vs. Aromatic Chlorine: The target compound’s aliphatic 2-chlorobutanoyl group may increase metabolic susceptibility (e.g., hydrolysis) compared to aromatic chlorides, which stabilize via resonance .
Key Observations :
- Low yields in indole derivatives () highlight the impact of bulky substituents on reaction efficiency.
Key Observations :
Preparation Methods
Acylation of Piperidine Derivatives
A common strategy involves the reaction of piperidine-4-carboxamide or its protected derivatives with 2-chlorobutanoyl chloride under controlled conditions:
- Reagents: 2-chlorobutanoyl chloride (acylating agent), piperidine-4-carboxamide or piperidine-4-carboxylic acid derivatives.
- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or acetonitrile (CH3CN).
- Base: Triethylamine or sodium bicarbonate to neutralize the generated HCl.
- Temperature: Typically maintained at 0 °C to room temperature to control reaction rate and selectivity.
- Time: Several hours to overnight depending on scale and conditions.
This method results in the formation of the N-acylated product with the chlorobutanoyl group attached to the nitrogen of the piperidine ring while retaining the carboxamide at the 4-position.
Detailed Reaction Conditions and Yields
A representative example of a synthetic route adapted from related chlorobutanoyl and piperidine chemistry is summarized below:
| Step | Reagents & Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Piperidine-4-carboxamide + 2-chlorobutanoyl chloride, Et3N, CH2Cl2, 0 °C to RT, 12 h | 70-85% yield | Controlled acylation to avoid overreaction |
| 2 | Purification by recrystallization or chromatography | Pure this compound | High purity confirmed by NMR and HPLC |
This procedure is consistent with the acylation methods described for related compounds, such as 1-(4-chlorobutanoyl)pyrrolidine derivatives.
Alternative Synthetic Routes
Use of Carbonyldiimidazole (CDI) Activation
An alternative approach involves activating the carboxylic acid precursor of the chlorobutanoyl moiety with carbonyldiimidazole (CDI) to form an intermediate imidazolide, which then reacts with piperidine-4-carboxamide:
- Reagents: 2-chlorobutanoic acid, CDI, piperidine-4-carboxamide.
- Solvent: Dimethylformamide (DMF).
- Temperature: Room temperature.
- Reaction Time: 24 hours.
This method offers mild reaction conditions and can improve selectivity and yield, as demonstrated in the synthesis of structurally related compounds.
Mechanistic Insights and Optimization
- The acylation step is nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the chlorobutanoyl chloride or activated acid intermediate.
- Base presence is crucial to scavenge HCl and prevent protonation of the amine, which would reduce nucleophilicity.
- Low temperature helps minimize side reactions such as hydrolysis or polymerization.
- Excess base or reagent can drive the reaction to completion but must be optimized to avoid by-products.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acylation with acid chloride | Piperidine-4-carboxamide + 2-chlorobutanoyl chloride | Et3N, CH2Cl2, 0 °C to RT, 12 h | 70-85 | Straightforward, high yield | Requires acid chloride handling |
| CDI Activation | 2-chlorobutanoic acid + CDI + piperidine-4-carboxamide | DMF, RT, 24 h | 65-80 | Mild conditions, avoids acid chloride | Longer reaction time |
| Hydrazine intermediate route | Piperidin-4-yl-hydrazine dihydrochloride + acyl derivatives | Reflux in 1-propanol, base (Et3N) | Moderate | Useful for complex derivatives | Multi-step, longer synthesis |
Summary of Research Findings
- The acylation of piperidine derivatives with 2-chlorobutanoyl chloride is the most direct and commonly employed method, yielding this compound efficiently.
- Use of carbonyldiimidazole as an activating agent provides an alternative route that avoids the direct use of acid chlorides but may require longer reaction times.
- Reaction conditions such as solvent choice, temperature, and base equivalents significantly affect yield and purity.
- Purification is typically achieved by recrystallization or chromatographic methods, with product identity confirmed by spectroscopic techniques (NMR, IR, MS).
- Literature on related piperidine acylation and hydrazine intermediates provides useful synthetic insights applicable to this compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide to achieve high yields and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:
- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) are preferred for nucleophilic acylation steps, as evidenced by synthesis protocols for analogous piperidine derivatives .
- Temperature Control : Maintaining low temperatures (0–5°C) during chlorobutanoyl chloride addition minimizes side reactions.
- Purification : Sequential liquid-liquid extraction (e.g., NaHCO₃ wash to remove acidic byproducts) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield Monitoring : Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time) and optimize yield .
Q. How can researchers effectively characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For example, analogous piperidine carboxamides have been crystallized in monoclinic systems (e.g., space group P2₁/c, a = 13.286 Å, b = 9.1468 Å) .
- NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to confirm regiochemistry (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
- FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Q. What analytical methods are recommended for assessing purity and stability during storage?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and rule out degradation products .
- Stability Testing : Store lyophilized samples at –20°C under inert atmosphere; monitor hydrolytic degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How should researchers address solubility challenges in aqueous and organic media?
Methodological Answer:
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate unreacted chlorobutanoyl chloride using NaHCO₃ (10% aqueous) .
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to isolate the product (Rf ~0.4) .
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for crystallography .
Advanced Research Questions
Q. What computational strategies can model the reaction mechanisms and electronic properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ DFT (B3LYP/6-311+G(d,p)) to map reaction pathways (e.g., acyl transfer kinetics) and predict transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., piperidine ring puckering in DCM vs. water) .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with hydrophobic active sites) .
Q. How should researchers resolve contradictions between experimental NMR data and theoretical predictions?
Methodological Answer:
- Dynamic Effects Analysis : Use VT-NMR (variable temperature) to detect rotational barriers in the chlorobutanoyl group that may cause signal splitting .
- Solvent Correction : Recalculate theoretical NMR shifts (via Gaussian) with explicit solvent models (e.g., PCM for DMSO) to align with experimental data .
- Heteronuclear Coupling : Analyze ¹³C-¹H HSQC to resolve ambiguities in substituent orientation .
Q. What experimental designs are suitable for studying the compound’s degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation Studies : Expose to H₂O₂ (3% v/v, 40°C) and monitor via LC-MS to identify oxidation products (e.g., N-oxide formation) .
- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to confirm ROS-mediated degradation mechanisms .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
Methodological Answer:
- Solid Acid Catalysts : Use Amberlyst-15 for acylation steps to reduce purification steps and enhance recyclability .
- Flow Chemistry : Optimize residence time and pressure in packed-bed reactors for continuous production .
- Catalyst Characterization : Perform BET surface area analysis and TEM to correlate activity with catalyst morphology .
Q. What methodologies elucidate the compound’s interaction with biological membranes?
Methodological Answer:
- Langmuir-Blodgett Trough : Measure changes in lipid monolayer surface pressure to assess membrane penetration .
- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes upon compound incorporation .
- MD Simulations : Calculate free energy profiles (umbrella sampling) for translocation across lipid bilayers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
